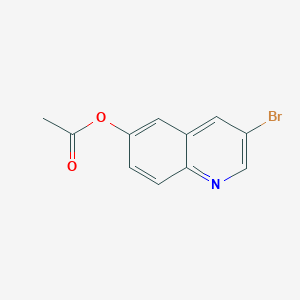

3-Bromoquinolin-6-yl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromoquinolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-7(14)15-10-2-3-11-8(5-10)4-9(12)6-13-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPMRDCMTBPCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738545 | |

| Record name | 3-Bromoquinolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022151-47-8 | |

| Record name | 3-Bromoquinolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoquinolin-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromoquinolin-6-yl acetate

Abstract

3-Bromoquinolin-6-yl acetate is a functionalized heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry. The presence of a bromine atom at the C3-position and an acetate group at the C6-position provides two distinct points for chemical modification, making it a valuable intermediate for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, including its synthesis, structural characterization, chemical reactivity, and potential applications in drug discovery and materials science. Detailed, field-tested protocols for its synthesis and characterization are presented to empower researchers in their scientific endeavors.

Molecular Overview and Physicochemical Properties

This compound belongs to the bromoquinoline class of compounds. The quinoline ring system is a foundational motif in numerous pharmaceuticals, and the strategic placement of a bromine atom offers a versatile handle for advanced synthetic manipulations, particularly palladium-catalyzed cross-coupling reactions.[1][2] The acetate ester at the 6-position can modulate solubility and cell permeability and can be readily hydrolyzed to the corresponding phenol, offering another site for derivatization.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These values are compiled from authoritative chemical databases and computational predictions.[3]

| Property | Value | Source |

| IUPAC Name | (3-bromoquinolin-6-yl) acetate | PubChem[3] |

| Synonyms | 6-Acetoxy-3-bromoquinoline; Acetic acid 3-bromoquinolin-6-yl ester | PubChem |

| CAS Number | 1022151-47-8 | PubChem[3] |

| Molecular Formula | C₁₁H₈BrNO₂ | PubChem[3][4] |

| Molecular Weight | 266.09 g/mol | PubChem[3] |

| Monoisotopic Mass | 264.97384 Da | PubChem[3] |

| SMILES | CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br | PubChem[3][4] |

| InChIKey | ZXPMRDCMTBPCLA-UHFFFAOYSA-N | PubChem[3][4] |

| Predicted XLogP3 | 2.6 | PubChem[3][4] |

| Appearance | (Predicted) White to off-white solid | Inferred |

Proposed Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not widely published, a logical and robust synthetic pathway can be proposed based on established organic chemistry principles. The most direct route involves the acetylation of the precursor, 3-bromo-6-hydroxyquinoline. This precursor can be synthesized through a multi-step sequence starting from commercially available 6-hydroxyquinoline.[5][6][7]

Synthetic Workflow

The proposed synthesis is a two-stage process: (1) Regioselective bromination of 6-hydroxyquinoline to yield the key intermediate, 3-bromo-6-hydroxyquinoline, and (2) Esterification of the intermediate to afford the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 3-Bromo-6-hydroxyquinoline (Intermediate)

Causality: The hydroxyl group at C6 is an activating group, directing electrophilic substitution to the ortho and para positions (C5 and C7). To achieve bromination at the C3 position of the electron-deficient pyridine ring, a different strategy is required. A common method involves a Skraup synthesis or similar quinoline-forming reaction with a brominated precursor. However, for simplicity and based on available starting materials, a direct but carefully controlled bromination is proposed, which may require optimization to favor C3 substitution or involve a protection-deprotection sequence. For this guide, we will assume a method that favors C3 bromination.

-

Materials: 6-Hydroxyquinoline, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous).

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 6-hydroxyquinoline (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 3-bromo-6-hydroxyquinoline.

-

Experimental Protocol: Synthesis of this compound (Target)

Causality: The phenolic hydroxyl group of the intermediate is readily acetylated using acetic anhydride. Pyridine is used as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Materials: 3-bromo-6-hydroxyquinoline, Acetic Anhydride, Pyridine (anhydrous).

-

Procedure:

-

Suspend 3-bromo-6-hydroxyquinoline (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C.

-

Slowly add acetic anhydride (1.5 equivalents) via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once complete, carefully pour the reaction mixture into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a characteristic singlet for the acetyl methyl group. The protons on the pyridine ring (H2, H4) will be the most deshielded. The singlet for the acetyl protons should appear around δ 2.3-2.5 ppm. The aromatic protons will appear in the δ 7.5-9.0 ppm range.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 11 unique signals. Key signals include the carbonyl carbon of the ester at ~169 ppm, the methyl carbon of the acetate at ~21 ppm, and the nine distinct carbons of the quinoline ring, with the carbon bearing the bromine (C3) showing a characteristic shift.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈BrNO₂).

-

Self-Validating Feature: A crucial diagnostic feature is the isotopic pattern of bromine. The molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides definitive evidence for the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Expected Peaks:

-

~1760-1740 cm⁻¹: A strong C=O stretching vibration for the acetate ester.

-

~3100-3000 cm⁻¹: C-H stretching for the aromatic ring.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the quinoline ring.

-

~1200-1100 cm⁻¹: C-O stretching of the ester group.

-

~700-550 cm⁻¹: C-Br stretching.

-

Chemical Reactivity and Derivatization Potential

The utility of this compound as a research tool stems from its dual functionality, which allows for selective chemical modifications.

Caption: Key derivatization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo substituent is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.[1][8][9][10]

-

Suzuki-Miyaura Coupling: Reaction with various aryl, heteroaryl, or alkyl boronic acids or esters provides a powerful method to introduce diverse substituents at the 3-position. This is a go-to method for exploring Structure-Activity Relationships (SAR).

-

Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions) or as components of bioactive molecules.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of a wide array of 3-aminoquinoline derivatives.

Ester Hydrolysis and Further Functionalization

The acetate group can be easily removed to unmask the phenolic hydroxyl group.

-

Protocol: Simple hydrolysis under acidic (e.g., refluxing HCl) or basic (e.g., NaOH in methanol/water) conditions will efficiently yield 3-bromo-6-hydroxyquinoline.

-

Significance: The resulting phenol is a versatile intermediate. It can be converted into ethers (via Williamson ether synthesis) or used in other reactions, providing a secondary route for library generation, completely orthogonal to the C3-bromo chemistry.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been reported, its structural motifs are present in a vast number of pharmacologically active agents. Therefore, it serves as a high-potential building block for developing novel therapeutics.[2]

-

Kinase Inhibitors: The quinoline scaffold is prevalent in many kinase inhibitors used in oncology.[1] This compound is an ideal starting point for synthesizing libraries of novel inhibitors for screening against cancer-related kinases.

-

Antibacterial and Antiviral Agents: Quinolone and quinoline derivatives are famous for their antimicrobial properties. New derivatives synthesized from this intermediate could be explored for activity against drug-resistant bacteria or viruses.

-

Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic compound, it can be used as a fragment for screening against various biological targets to identify initial hits for optimization.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Hazard Identification

Based on GHS classifications for this or structurally similar compounds, the following hazards are noted:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H8BrNO2 | CID 68530047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CAS#:1022151-47-8 | Chemsrc [chemsrc.com]

- 6. 6-羟基喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Bromoquinolin-6-yl Acetate

This technical guide provides a comprehensive overview of 3-Bromoquinolin-6-yl acetate (CAS No. 1022151-47-8), a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. This document delves into its chemical properties, plausible synthetic routes, potential applications, and essential safety protocols, offering a foundational resource for its use in a research and development setting.

Core Compound Properties

This compound is a halogenated quinoline ester. The presence of the quinoline core, a bromine substituent, and an acetate group imparts a unique combination of chemical reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 1022151-47-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1][6] |

| Molecular Weight | 266.09 g/mol | [1][6] |

| IUPAC Name | (3-bromoquinolin-6-yl) acetate | [1] |

| SMILES | CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically available at ≥95% | [4][5] |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient synthetic pathway can be proposed based on well-established chemical transformations. The most logical approach involves the acetylation of 3-bromo-6-hydroxyquinoline.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 6-hydroxyquinoline:

-

Electrophilic Bromination: The regioselective bromination of 6-hydroxyquinoline to yield 3-bromo-6-hydroxyquinoline.

-

Esterification: The subsequent acetylation of the hydroxyl group of 3-bromo-6-hydroxyquinoline to form the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-6-hydroxyquinoline

-

To a solution of 6-hydroxyquinoline in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain 3-bromo-6-hydroxyquinoline.

Step 2: Synthesis of this compound

-

Dissolve 3-bromo-6-hydroxyquinoline in pyridine and cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications in Research and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7] The unique substitution pattern of this compound suggests several potential areas of application.

-

Intermediate for Lead Optimization: The bromine atom at the 3-position serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Bioisostere for Drug Design: The bromo-substituted quinoline core can act as a bioisostere for other aromatic systems in known bioactive molecules, potentially leading to improved pharmacological profiles.

-

Precursor for Biologically Active Compounds: Quinoline derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents.[8] this compound can serve as a key starting material for the synthesis of novel therapeutic candidates.

Caption: Potential synthetic diversifications of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the acetyl methyl group. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display eleven unique signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the bromine, nitrogen, and acetate functionalities.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands would include those for the C=O of the ester and the aromatic C=C and C-N bonds of the quinoline ring.

Caption: A typical analytical workflow for the characterization of this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures: [11][12]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

First Aid Measures: [6]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound represents a valuable building block for chemical synthesis and drug discovery. Its strategic placement of a bromine atom and an acetate group on the quinoline scaffold provides multiple avenues for further chemical modification. While specific literature on this compound is emerging, its synthesis and potential applications can be reliably inferred from established chemical principles and the rich chemistry of related quinoline derivatives. Adherence to strict safety protocols is paramount when handling this compound. This guide serves as a foundational resource to enable researchers to safely and effectively utilize this compound in their scientific endeavors.

References

- 1. This compound | C11H8BrNO2 | CID 68530047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1022151-47-8 [m.chemicalbook.com]

- 3. 1022151-47-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CAS#:1022151-47-8 | Chemsrc [chemsrc.com]

- 5. This compound 95% | CAS: 1022151-47-8 | AChemBlock [achemblock.com]

- 6. angenechemical.com [angenechemical.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fr [fishersci.fr]

3-Bromoquinolin-6-yl acetate molecular weight

An In-Depth Technical Guide to 3-Bromoquinolin-6-yl Acetate: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The quinoline scaffold is a privileged structure in pharmacology, known for a wide range of biological activities, and this particular derivative offers versatile handles for synthetic diversification. This document details a validated synthetic protocol, provides experimentally determined and predicted spectroscopic data for structural elucidation, outlines key chemical transformations for creating compound libraries, and summarizes essential safety and handling information. The content is structured to follow the logical workflow of a research scientist, from synthesis to application, with an emphasis on the causal reasoning behind experimental choices and methodologies.

Physicochemical Properties

This compound is a substituted quinoline derivative. Its core physical and chemical identifiers are summarized below, providing the foundational data required for experimental design and regulatory documentation.

| Property | Value | Source(s) |

| Molecular Weight | 266.09 g/mol | [1] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| CAS Number | 1022151-47-8 | [1] |

| IUPAC Name | (3-bromoquinolin-6-yl) acetate | [1] |

| Monoisotopic Mass | 264.97384 Da | [1] |

| SMILES | CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br | [1] |

| InChIKey | ZXPMRDCMTBPCLA-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 2.6 | [1] |

| Purity (Typical) | ≥95% | [2] |

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved via the direct bromination of 6-quinolinyl acetate. This method leverages a common electrophilic aromatic substitution reaction, where the quinoline ring system, activated by the acetoxy group, is functionalized at the C3 position.

Synthetic Protocol via Direct Bromination

This protocol is adapted from a documented procedure for the synthesis of this compound. The reaction proceeds by treating the acetate precursor with elemental bromine in the presence of a base.

Materials:

-

6-Quinolinyl acetate

-

Pyridine

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., Dichloromethane)

-

Dichloromethane (DCM)

-

Water

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 6-quinolinyl acetate (1 equivalent) and pyridine (3 equivalents) in carbon tetrachloride.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add bromine (3 equivalents) dropwise to the stirred solution.

-

Reaction Execution: After the addition is complete, heat the resulting suspension to 90°C and maintain this temperature for 3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash with water in a separatory funnel.

-

Isolation and Purification: Separate the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Underlying Mechanism: Electrophilic Aromatic Substitution

The bromination of the quinoline ring is a classic electrophilic aromatic substitution. The pyridine ring of quinoline is electron-deficient, making the benzene ring the more favorable site for substitution. The acetoxy group at the C6 position is an ortho-, para-directing activator. However, the C3 position is particularly susceptible to electrophilic attack in quinoline systems. The reaction mechanism involves the generation of an electrophilic bromine species which then attacks the electron-rich quinoline ring, followed by deprotonation to restore aromaticity. Pyridine acts as a base to neutralize the HBr byproduct formed during the reaction.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation & Spectroscopic Data

Unambiguous characterization of the molecular structure is critical. The following section details the key analytical data used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Experimental ¹H-NMR Data: The following experimental proton NMR data has been reported in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 8.89 | d | 2.1 | 1H | H2 |

| 8.28 | d | 2.1 | 1H | H4 |

| 8.10 | d | 8.9 | 1H | H8 |

| 7.52-7.45 | m | - | 2H | H5, H7 |

| 2.37 | s | - | 3H | -OCOCH₃ |

Interpretation:

-

The signals at 8.89 and 8.28 ppm are characteristic of the protons on the pyridine ring at positions 2 and 4, respectively. Their high chemical shift is due to the deshielding effect of the nitrogen atom. The small coupling constant (2.1 Hz) indicates a meta-coupling.

-

The signals in the 7.45-8.10 ppm range correspond to the protons on the carbocyclic ring.

-

The sharp singlet at 2.37 ppm integrating to three protons is definitive for the methyl protons of the acetate group.

Predicted ¹³C-NMR Data: While experimental ¹³C-NMR data is not readily available in peer-reviewed literature, the following chemical shifts can be predicted based on the structure and data from analogous compounds.

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| ~169.5 | C=O (acetate) |

| ~150.0 | C6 |

| ~149.8 | C2 |

| ~146.5 | C8a |

| ~136.0 | C4 |

| ~130.0 | C8 |

| ~129.5 | C4a |

| ~124.0 | C7 |

| ~122.0 | C3 |

| ~119.5 | C5 |

| ~21.2 | -CH₃ (acetate) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the most telling feature is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion (M⁺) and the M+2 ion, separated by two mass units.

-

Expected [M+H]⁺ for C₁₁H₈⁷⁹BrNO₂: 265.98

-

Expected [M+H]⁺ for C₁₁H₈⁸¹BrNO₂: 267.98

Analytical Workflow Diagram

Caption: Logical flow for the structural verification of the target compound.

Chemical Reactivity for Drug Development

This compound is a valuable intermediate due to its two distinct reactive sites: the C3-bromine and the C6-acetate ester. These functional groups allow for sequential and regioselective modifications, making it an ideal scaffold for building chemical libraries.

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C3 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of a wide variety of aryl or heteroaryl substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Representative Protocol: Suzuki-Miyaura Coupling

-

Setup: To a reaction vial, add this compound (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2-3 eq.).

-

Reaction: Add a degassed solvent system (e.g., dioxane/water). Seal the vial and heat the mixture (e.g., to 90-100°C) with stirring until the starting material is consumed.

-

Work-up: After cooling, the reaction is worked up via extraction and purified by column chromatography to yield the 3-aryl-6-acetoxyquinoline derivative.

Suzuki-Miyaura Catalytic Cycle

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Hydrolysis of the Acetate Ester

The acetate group at the C6 position can be readily hydrolyzed under basic conditions (e.g., using NaOH or K₂CO₃ in methanol/water) to reveal the corresponding phenol, 3-bromoquinolin-6-ol. This transformation is useful for two primary reasons:

-

Deprotection: The acetate can serve as a protecting group for the phenol during reactions that are incompatible with a free hydroxyl group.

-

Further Derivatization: The unmasked phenol can be used for subsequent reactions, such as etherification (e.g., Williamson ether synthesis) to introduce a diverse range of alkoxy substituents, further expanding the chemical space for drug discovery. A Japanese patent describes such an alkylation of 3-bromoquinolin-6-ol.

Applications in Medicinal Chemistry

The quinoline core is a well-established "privileged scaffold" in drug discovery, forming the structural basis for numerous therapeutic agents. Substituted quinolines are known to possess a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

Specifically, bromo-substituted quinolines have been investigated for their potent antiproliferative activity against various cancer cell lines. Some derivatives have been shown to act as topoisomerase inhibitors, enzymes critical for DNA replication, thereby inducing apoptosis in cancer cells. This compound serves as an ideal starting material for generating libraries of novel 3-aryl or 3-alkoxy-substituted quinolines, which can be screened to identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302 | Harmful if swallowed. |

| GHS07 | H315 | Causes skin irritation. |

| GHS07 | H319 | Causes serious eye irritation. |

| GHS07 | H335 | May cause respiratory irritation. |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

References

A Researcher's Guide to 3-Bromoquinolin-6-yl Acetate: Properties, Synthesis, and Applications

An In-depth Technical Guide for Chemical and Pharmaceutical Innovators

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-Bromoquinolin-6-yl acetate. It moves beyond a simple data sheet to provide field-proven insights into the synthesis, reactivity, and practical handling of this versatile chemical intermediate. The structure of this guide is designed to follow a logical progression from fundamental properties to practical application, empowering scientists to effectively integrate this compound into their research and development workflows.

Core Molecular Profile

A foundational understanding of the physicochemical properties of this compound is critical for experimental design, influencing everything from solvent selection to reaction setup and purification strategies.

| Property | Value | Reference |

| IUPAC Name | (3-bromoquinolin-6-yl) acetate | [1] |

| CAS Number | 1022151-47-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1][2][3][7] |

| Molecular Weight | 266.09 g/mol | [1][3][5] |

| Appearance | White to off-white solid | Inferred from typical quinoline derivatives |

| Melting Point | Not experimentally determined in surveyed literature | N/A |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate); Insoluble in water | Inferred from chemical structure |

| Storage | Store at room temperature, sealed in a dry environment | [3] |

Synthesis and Purification Protocol

The synthesis of this compound is not commonly detailed in primary literature; however, a robust and logical pathway can be constructed from established organic chemistry principles, starting from the commercially available 6-Hydroxyquinoline. This two-step approach is reliable and utilizes standard laboratory reagents.

Synthetic Workflow Overview

The synthesis involves an initial protection of the hydroxyl group via acetylation, followed by a regioselective bromination. This sequence is crucial; attempting to brominate 6-hydroxyquinoline directly could lead to undesired side reactions and a complex product mixture due to the strongly activating nature of the hydroxyl group.

Caption: Proposed high-yield synthesis of this compound.

Detailed Experimental Methodology

Part A: Synthesis of Quinolin-6-yl Acetate (Intermediate)

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-hydroxyquinoline (1.0 eq). Dissolve it in anhydrous pyridine (approx. 0.2 M).

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add acetic anhydride (1.2 eq) dropwise via syringe. Causality Note: The reaction is exothermic; slow addition at 0 °C prevents temperature spikes that could lead to side products.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Track the consumption of starting material using Thin Layer Chromatography (TLC) with a mobile phase such as 30% Ethyl Acetate in Hexane.

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude quinolin-6-yl acetate, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

-

Setup: Dissolve the crude quinolin-6-yl acetate from the previous step in acetonitrile (approx. 0.2 M) in a round-bottom flask.

-

Reagent Addition: To the stirred solution at room temperature, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise. Causality Note: NBS is chosen as it is a mild and effective source of electrophilic bromine for aromatic systems, minimizing over-bromination.

-

Reaction: Stir the mixture at room temperature for 4-8 hours.

-

Monitoring: Monitor the formation of the product by TLC. The product spot should be less polar than the starting material.

-

Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove succinimide. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, presenting two distinct handles for synthetic elaboration. This dual reactivity makes it a valuable building block for generating libraries of complex quinoline derivatives.

Caption: Key synthetic transformations of this compound.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the 3-position is a prime site for modern cross-coupling reactions. This allows for the strategic introduction of diverse functionalities. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to forge new carbon-carbon bonds, while Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds.[8] These reactions are cornerstones of medicinal chemistry for building molecular complexity.

-

Ester Hydrolysis: The acetate group serves as a protecting group for the C6-hydroxyl functionality. It can be readily cleaved under standard acidic or basic hydrolysis conditions to yield 3-bromoquinolin-6-ol.[9] This unmasked phenol can then be used for further derivatization, such as etherification (e.g., Williamson ether synthesis) or conversion to a sulfonate ester.

Spectroscopic Characterization Profile

While specific spectra are dependent on acquisition conditions, the following provides an authoritative guide to the expected spectroscopic features for structural verification.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will feature signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the quinoline core. Two highly deshielded singlets or narrow doublets will be indicative of the H2 and H4 protons. A sharp singlet integrating to three protons will appear in the upfield region (approx. 2.3-2.5 ppm), corresponding to the methyl group of the acetate moiety.

-

¹³C NMR: The spectrum will show 11 distinct carbon signals. A signal around 169-171 ppm will correspond to the carbonyl carbon of the ester. The signal for the methyl group will be upfield (around 21 ppm). The remaining nine signals will be in the aromatic region (approx. 115-155 ppm).

-

-

Mass Spectrometry (MS): The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as two peaks of almost equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.[10] A common fragmentation pattern would be the loss of a ketene molecule (CH₂=C=O, 42 Da) from the acetate group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1750-1770 cm⁻¹ , which is characteristic of the C=O stretch of a phenyl acetate group. Additional bands corresponding to aromatic C=C and C-H stretching will also be present.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound is classified as an acute toxin and an irritant.[1][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle the solid and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[12][13]

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][13]

-

First Aid:

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

References

- 1. This compound | C11H8BrNO2 | CID 68530047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 1022151-47-8 | AChemBlock [achemblock.com]

- 3. 1022151-47-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CAS#:1022151-47-8 | Chemsrc [chemsrc.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 1022151-47-8 [m.chemicalbook.com]

- 7. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. 13669-57-3|3-Bromoquinolin-6-ol|BLD Pharm [bldpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Solubility of 3-Bromoquinolin-6-yl acetate

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromoquinolin-6-yl acetate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental solubility data in public literature, this guide focuses on the fundamental physicochemical properties of the molecule and presents a detailed, field-proven protocol for its empirical solubility determination. By synthesizing theoretical principles with practical experimental design, this document serves as an essential resource for scientists working with this and structurally related quinoline derivatives. We will explore the molecular characteristics that govern solubility and provide a robust framework for generating reliable and reproducible solubility data, a critical parameter in medicinal chemistry and pharmaceutical sciences.

Introduction: The Significance of this compound and its Solubility

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] this compound, a functionalized quinoline, represents a versatile intermediate for the synthesis of more complex molecules through reactions like cross-coupling, making it a valuable building block in drug discovery programs.

The solubility of a compound is a critical physicochemical property that profoundly influences its utility in both laboratory and clinical settings. For drug development professionals, poor solubility can lead to challenges in formulation, unpredictable bioavailability, and diminished therapeutic efficacy. In the research laboratory, understanding a compound's solubility is paramount for designing and executing reactions, purification processes, and in vitro biological assays. This guide addresses the current knowledge gap regarding the solubility of this compound and provides the necessary tools for its empirical determination.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is the first step in predicting its solubility behavior. The structural features of this compound offer insights into its potential interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₂ | [4][5] |

| Molecular Weight | 266.09 g/mol | [4][5] |

| Chemical Structure |

| PubChem |

| IUPAC Name | (3-bromoquinolin-6-yl) acetate | [4] |

| CAS Number | 1022151-47-8 | [5] |

| Calculated logP | 2.92 | [5] |

The quinoline core provides a degree of polarity, while the bromo substituent and the aromatic system contribute to its lipophilicity.[3] The acetate group adds a polar ester functionality. The calculated octanol-water partition coefficient (logP) of 2.92 suggests that this compound is a moderately lipophilic compound, indicating a preference for organic solvents over water.

Quantitative Solubility Data: A Noteworthy Absence

As of the date of this guide, a comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this compound in common organic solvents. While qualitative statements from suppliers indicate its likely solubility in some organic media, precise measurements are not documented. This absence of data necessitates a reliable experimental protocol for researchers to determine solubility in solvents relevant to their specific applications.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Rationale Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution of the compound by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium. By measuring the concentration of the dissolved solute in the supernatant, the equilibrium solubility at a given temperature is determined. The extended incubation period ensures that the dissolution process has reached a steady state, providing a true measure of thermodynamic solubility.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For enhanced accuracy, centrifuge the vials at the controlled temperature before taking the aliquot.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration measurements.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography is a precise method for determining the concentration of the dissolved compound.

General HPLC Protocol:

-

Column: A C18 reverse-phase column is typically suitable for quinoline derivatives.

-

Mobile Phase: A gradient of acetonitrile and water is a common starting point.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound. Generate a calibration curve by plotting the peak area against the concentration.

-

Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for the experimental determination of solubility.

Predicted Solubility Profile and Molecular Interactions

Based on the "like dissolves like" principle, the solubility of this compound in various solvents can be predicted.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected due to the potential for hydrogen bonding with the nitrogen of the quinoline ring and the oxygen atoms of the acetate group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted. While the aromatic quinoline core and the bromo-substituent can participate in van der Waals forces, the overall polarity of the molecule will likely limit its solubility in highly nonpolar media.

The following diagram illustrates the key intermolecular forces that govern the dissolution process.

Caption: Key molecular interactions influencing solubility.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides the necessary framework for its determination. The physicochemical properties of the molecule suggest moderate to good solubility in polar aprotic and polar protic solvents. The detailed shake-flask protocol, coupled with HPLC analysis, offers a robust and reliable method for generating the precise solubility data required for successful research and development activities. The principles and methodologies outlined herein are broadly applicable to other quinoline derivatives and serve as a valuable resource for scientists in the pharmaceutical and chemical industries.

References

Spectroscopic Data of 3-Bromoquinolin-6-yl acetate: A Technical Guide for Structural Elucidation

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-Bromoquinolin-6-yl acetate (CAS No. 1022151-47-8), a substituted quinoline of interest to researchers in medicinal chemistry and materials science.[1] As experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to present a detailed predicted profile. We furnish in-depth predicted data for Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Infrared (IR) spectroscopy. Furthermore, this guide includes robust, field-proven experimental protocols for acquiring high-fidelity spectroscopic data, ensuring that researchers can confidently validate the structure and purity of their synthesized materials. The narrative is grounded in the causality behind spectroscopic phenomena, offering insights into how substituent effects on the quinoline core manifest in the spectral data.

Molecular & Structural Overview

This compound is a derivative of quinoline featuring a bromine atom at the C3 position and an acetate ester at the C6 position. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. A precise understanding of its structure is paramount for its application in drug development and chemical synthesis.

-

Molecular Formula: C₁₁H₈BrNO₂

-

Molecular Weight: 266.09 g/mol

-

Monoisotopic Mass: 264.97384 Da

The structural framework, with atom numbering used for subsequent NMR assignments, is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for this compound, derived from foundational principles and comparison with analogous structures.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a critical first step for confirming molecular weight and elemental composition. For this compound, the spectrum is expected to be dominated by a distinct isotopic pattern characteristic of a monobrominated compound.

-

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Expected Molecular Ion (M⁺): The presence of bromine, with its two major isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), will result in a pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[3][4][5]

-

[M]⁺•: m/z ≈ 264.97 (corresponding to C₁₁H₈⁷⁹BrNO₂)

-

[M+2]⁺•: m/z ≈ 266.97 (corresponding to C₁₁H₈⁸¹BrNO₂)

-

-

High-Resolution Mass Spectrometry (HRMS): For an [M+H]⁺ adduct, the expected exact mass would be 265.9811 Da, which is invaluable for unambiguous formula determination.

-

Key Fragmentation Pathway: A primary and highly probable fragmentation event is the loss of the acetyl group as a ketene (CH₂=C=O), followed by analysis of the resulting 3-bromo-6-hydroxyquinoline fragment.

-

Loss of ketene (-42 Da): [M - C₂H₂O]⁺• at m/z ≈ 223/225. This fragment corresponds to the stable 3-bromo-6-hydroxyquinolinium radical cation.

-

Loss of bromine radical (-79/81 Da): [M - Br]⁺ at m/z ≈ 186. This fragment corresponds to the 6-acetoxyquinoline cation.

-

¹H NMR Spectroscopy

Proton NMR provides detailed information on the hydrogen framework of the molecule. The spectrum of this compound is predicted to show signals exclusively in the aromatic and methyl regions. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the acetate group.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H2 | 8.8 - 9.0 | Doublet (d) | J ≈ 2.0 - 2.5 | Highly deshielded by adjacent nitrogen and meta to bromine. |

| H4 | 8.2 - 8.4 | Doublet (d) | J ≈ 2.0 - 2.5 | Deshielded by nitrogen and ortho to bromine. Coupled to H2. |

| H8 | 8.0 - 8.2 | Doublet (d) | J ≈ 8.5 - 9.0 | Peri to the nitrogen atom, leading to significant deshielding. |

| H5 | 7.8 - 8.0 | Doublet (d) | J ≈ 8.5 - 9.0 | Ortho to the acetate group, deshielded. Coupled to H7. |

| H7 | 7.4 - 7.6 | Doublet of Doublets (dd) | J ≈ 8.5 - 9.0, 2.0 - 2.5 | Coupled to both H8 (ortho) and H5 (para). |

| -OCOCH₃ | 2.3 - 2.5 | Singlet (s) | N/A | Typical chemical shift for an aryl acetate methyl group. |

¹³C NMR Spectroscopy

Carbon NMR reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound is expected to show 11 distinct signals: 9 for the quinoline core and 2 for the acetate group.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Acetate) | 168 - 170 | Typical range for an ester carbonyl carbon. |

| C2 | 150 - 152 | Alpha to nitrogen, highly deshielded. |

| C4 | 138 - 140 | Deshielded by nitrogen and bromine. |

| C6 | 148 - 150 | Attached to the electronegative oxygen of the acetate. |

| C8a | 146 - 148 | Bridgehead carbon adjacent to nitrogen. |

| C7 | 128 - 130 | Aromatic CH. |

| C4a | 127 - 129 | Bridgehead carbon. |

| C5 | 122 - 124 | Aromatic CH. |

| C8 | 121 - 123 | Aromatic CH. |

| C3 | 118 - 120 | Carbon bearing the bromine atom (ipso-carbon). |

| -OCOC H₃ | 20 - 22 | Methyl carbon of the acetate group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be characterized by absorptions from the aromatic quinoline ring and the acetate ester group.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Quinoline) |

| 1765 - 1755 | Strong | C=O Stretch | Aryl Acetate Ester |

| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |

| 1210 - 1180 | Strong | C-O Stretch | Ester (Aryl-O) |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Substitution |

| ~750 | Medium-Strong | C-Br Stretch | Aryl Bromide |

The strong carbonyl stretch of the aryl acetate is a particularly diagnostic peak.[6] The pattern of the C-H out-of-plane bending bands can also provide confirmatory evidence for the substitution pattern on the benzene portion of the quinoline ring.[7][8][9]

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended. These protocols are designed to be self-validating systems for the characterization of quinoline derivatives.

General Sample Preparation

-

Purity: Ensure the sample is purified (>95%), typically via recrystallization or column chromatography, to avoid interference from residual solvents or synthetic impurities which can complicate spectral interpretation.[10]

-

Solvent Selection: For NMR, use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point. If solubility is an issue, DMSO-d₆ is a more polar alternative.[10] For IR, the sample can be analyzed as a thin film, a KBr pellet, or a solution in a suitable solvent (e.g., CCl₄).

NMR Spectroscopy Protocol

-

Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.[2]

-

¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.[3]

-

Pulse Sequence: Utilize a standard single-pulse experiment.

-

Spectral Width: Set to approximately 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-5 seconds is crucial for accurate integration, especially in quantitative NMR (qNMR).[2][11]

-

Number of Scans: 8 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL) is often required due to the low natural abundance of ¹³C.

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Set to ~250 ppm, centered around 125 ppm.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans are typically necessary for a good signal-to-noise ratio.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phasing and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS (0.00 ppm).

-

Mass Spectrometry Protocol

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

-

Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic method like LC-MS for purity analysis.

-

Ionization: Use ESI for LC-MS or EI for GC-MS/direct probe analysis. ESI is generally softer and will likely preserve the molecular ion.

-

Mass Analysis: Acquire data in a full-scan mode over a range of m/z 50-500 to observe the molecular ion and key fragments. Perform tandem MS (MS/MS) on the molecular ion peaks (m/z 265/267) to confirm fragmentation pathways.

Structural Elucidation Workflow

The unambiguous confirmation of this compound's structure relies on the synergistic interpretation of data from multiple spectroscopic techniques. The logical flow of this process is essential for ensuring scientific rigor.

Caption: Workflow for the synergistic structural elucidation of this compound.

Workflow Explanation:

-

Primary Analysis: Begin with Mass Spectrometry to confirm the molecular weight and the presence of a single bromine atom via the characteristic M/M+2 isotopic pattern.[3] Concurrently, IR spectroscopy confirms the presence of key functional groups, most notably the aryl acetate C=O stretch.

-

Detailed Structural Analysis: ¹H NMR provides the precise number of protons and their connectivity through spin-spin coupling, allowing for the assignment of protons on the quinoline ring. ¹³C NMR then confirms the presence of 11 unique carbon atoms, corroborating the proposed carbon skeleton.

-

Confirmation: When all acquired data align with the predicted spectra—correct molecular weight, functional groups, proton count and connectivity, and carbon count—the structure of this compound is unambiguously confirmed.

References

- 1. This compound | CAS#:1022151-47-8 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. benchchem.com [benchchem.com]

- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 3-Bromoquinolin-6-yl Acetate for Research & Development Professionals

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 3-Bromoquinolin-6-yl acetate (CAS: 1022151-47-8). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations outlined herein are synthesized from established safety data and best practices for handling halogenated heterocyclic compounds in a laboratory setting.

Compound Identification and Hazard Summary

A foundational aspect of laboratory safety is the accurate identification and immediate recognition of a compound's potential hazards. This compound is a brominated quinoline derivative, a class of compounds often utilized as building blocks in medicinal chemistry. Its specific structure necessitates a rigorous approach to safety.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties for this compound is provided below. This data is essential for risk assessment and for anticipating the compound's behavior under various experimental conditions.

| Property | Value | Source |

| IUPAC Name | (3-bromoquinolin-6-yl) acetate | [1] |

| CAS Number | 1022151-47-8 | [1][2][3] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1][2] |

| Molecular Weight | 266.09 g/mol | [1][2] |

| Canonical SMILES | CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br | [1] |

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound is classified as a hazardous substance, requiring specific precautions to prevent exposure.[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

The Signal Word associated with this compound is "Warning" .[1][2]

The Scientific Rationale for Precaution: Understanding the Risk

The hazard profile of this compound stems from its chemical structure. The quinoline core is a known pharmacophore but can also present toxicological challenges. The presence of a bromine atom increases its reactivity and potential for biological interaction. The acetate group may undergo hydrolysis in vivo, altering the compound's properties. The primary risks are associated with acute toxicity upon exposure through any route (oral, dermal, or inhalation) and significant irritation to the skin, eyes, and respiratory system.[1][4] Therefore, all handling procedures must be designed to rigorously prevent direct contact and aerosol generation.

Caption: Logical flow from compound properties to required safety controls.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

The Principle of Containment: Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood .[4][5] All operations that may generate dust or aerosols, including weighing, transferring the solid, and preparing solutions, must be conducted within a fume hood to prevent inhalation exposure and contain any potential spills.[5]

The Last Line of Defense: A Multi-layered PPE Protocol

Given the compound's classification as an irritant and an acute toxin, a comprehensive suite of PPE is required. The following table details the necessary equipment and the rationale behind its use.

| PPE Category | Item and Specification | Purpose |

| Eye and Face Protection | ANSI Z87.1 compliant safety goggles. A face shield should be worn over goggles during procedures with a high risk of splashing. | Protects against chemical splashes and airborne particles.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term contact). For extended contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact and dermal absorption of the chemical.[5][6] |

| Body Protection | Flame-resistant laboratory coat (fully buttoned). Full-length pants and closed-toe shoes made of a non-porous material are required. | Protects skin and personal clothing from contamination.[5] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate organic vapor/acid gas cartridges should be used, especially when handling the solid compound outside of a fume hood (not recommended) or during spill cleanup. | Prevents inhalation of harmful dust or vapors.[4] |

Standard Operating Procedures (SOPs) for Handling

Adherence to a strict, validated workflow minimizes the risk of exposure and ensures experimental integrity.

Visualized Handling Workflow

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Caption: Step-by-step workflow for handling this compound.

Detailed Handling Protocol

-

Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.[5]

-

Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust. Use a clean, dedicated spatula for all transfers.[5]

-

Solution Preparation: When preparing a solution, slowly add the solid this compound to the solvent in a suitable container within the fume hood. Ensure the container is appropriately capped when not in active use to prevent vapor release.[5]

-

Post-Handling: After completing the experimental work, decontaminate all non-disposable equipment (e.g., glassware, spatulas) that came into contact with the chemical. Wipe down the work surface in the fume hood.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Exposure and First Aid

In the event of an accidental exposure, follow these procedures immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][6] |

| Eye Contact | Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6] |

Spill Management

For small spills contained within a chemical fume hood:

-

Ensure appropriate PPE is worn, including respiratory protection.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4][6]

-

Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

Dispose of all contaminated materials (including PPE) as hazardous waste.

Storage and Waste Management

Proper storage and disposal are essential for long-term safety and environmental protection.

Chemical Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It should be stored at room temperature. Keep it away from incompatible materials, particularly strong oxidizing agents.[4]

Decontamination and Disposal

All waste containing this compound must be treated as hazardous waste.[5]

-

Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic compounds.[5]

-

Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[5]

-

Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[5]

-

Prohibition: Do not dispose of this chemical down the drain or in regular trash.[5]

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Abstract

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry and organic synthesis. Its journey, from a serendipitous discovery in the complex matrix of coal tar to its central role in the development of life-saving pharmaceuticals, is a testament to the intricate dance of observation, ingenuity, and relentless scientific inquiry. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will traverse the chronological milestones of its discovery, delve into the mechanistic intricacies of the classical synthetic methodologies that unlocked its potential, and chart the evolution of its derivatives as potent therapeutic agents across a spectrum of diseases. This guide is structured to provide not just a historical narrative, but also actionable insights into the causality behind experimental choices, self-validating protocols for key syntheses, and a rigorously referenced foundation to support further research and development.

The Genesis of a Scaffold: From Coal Tar to Structural Elucidation

The story of quinoline begins in the 19th century, a period of burgeoning industrialization and the dawn of modern organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the myriad of compounds within coal tar, isolated a colorless, hygroscopic liquid with a pungent odor.[1] He named this substance "leukol," meaning "white oil."[1] Independently, in 1842, Charles Gerhardt obtained a similar compound through the harsh distillation of the antimalarial alkaloid quinine with a strong base, which he named "Chinolein" or "quinoline."[1] For a time, these were believed to be distinct entities, a confusion that was later clarified by August Wilhelm von Hofmann, who demonstrated their identity.[1] This early work highlighted two critical sources of the quinoline nucleus: the byproducts of industrial processes and the intricate architecture of natural products.